(E)-2-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-18-6-2-1-4-15(18)7-8-19(25)24-12-9-17(10-13-24)26-20-16(14-22)5-3-11-23-20/h1-8,11,17H,9-10,12-13H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUXFGYICBFHQL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound characterized by its unique structural features, including a piperidine ring, a chlorophenyl group, and a nitrile functionality. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the realms of neuropharmacology and anti-inflammatory research.
Structural Overview
The molecular structure of this compound can be broken down into several functional components:
- Piperidine Ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
- Chlorophenyl Group : Enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes.
- Nitrile Group : Contributes to the reactivity and interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Neuroprotective Effects : Compounds containing nicotinonitrile moieties have been studied for their neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : The piperidine ring is often linked to anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disorders.
- Acetylcholinesterase Inhibition : Similar derivatives have shown promise as potential acetylcholinesterase inhibitors, which could be relevant for treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on nicotinonitrile-coumarin hybrids demonstrated significant acetylcholinesterase inhibition, suggesting that modifications to the nicotinonitrile structure can enhance neuroprotective effects .
- Research on piperidine derivatives has shown that modifications can lead to increased anti-inflammatory activity, indicating that this compound may possess similar or enhanced properties.
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of Piperidine Derivatives : Utilizing nucleophilic substitution reactions.
- Introduction of Acrylonitrile Moiety : Through condensation reactions with appropriate reagents.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors associated with neurotransmission and inflammatory pathways. The combination of the piperidine and nitrile functionalities may facilitate binding to these targets, leading to observed biological effects.
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Nicotinonitrile | Lacks piperidine moiety | Neuroprotective effects |
| Piperidine Derivatives | Contains piperidine ring | Anti-inflammatory properties |
| Acrylonitrile Derivatives | Similar nitrile functionality | Reactivity in polymer production |
Comparison with Similar Compounds
Structural Analogues and Pharmacophores
The compound shares structural motifs with two notable analogues: DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) . Key structural similarities and differences are outlined below:
| Feature | (E)-2-((1-(3-(2-Chlorophenyl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile | DMPI | CDFII |
|---|---|---|---|
| Core Structure | Nicotinonitrile | Indole-pyridine hybrid | Indole with fluorinated substitution |
| Piperidine Substitution | 4-Oxy linker with acryloyl group | 4-Position methyl substitution | 4-Position dimethylbenzyl substitution |
| Aromatic Substituents | 2-Chlorophenyl acryloyl (E-configuration) | 2,3-Dimethylphenylmethyl | 2-Chlorophenyl and 2,3-dimethylbenzyl |
| Functional Groups | Nitrile, acryloyl | Methyl, pyridinyl | Fluoro, chlorophenyl |
Pharmacokinetic and Physicochemical Properties
| Property | (E)-2-...nicotinonitrile | DMPI | CDFII |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~4.1 | ~4.5 |
| Molecular Weight (g/mol) | 395.85 | 439.58 | 449.37 |
| Hydrogen Bond Acceptors | 5 | 3 | 3 |
| Rotatable Bonds | 6 | 7 | 8 |
The higher LogP of DMPI and CDFII suggests greater lipophilicity, which may improve tissue distribution but reduce aqueous solubility.
Q & A
Q. Purity Validation :
- HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- 1H/13C NMR (DMSO-d6, 300 MHz) to verify structural integrity; compare peaks to analogous nicotinonitrile derivatives (e.g., δ 8.42 ppm for nitrile protons ).
- Mass Spectrometry (ESI-MS) to confirm molecular weight (calculated: ~395 g/mol).
Basic Question: How should researchers design experiments to assess the compound’s in vitro biological activity?
Answer:
Experimental Design :
- Target Selection : Prioritize kinases or GPCRs due to structural similarities to nicotinonitrile derivatives targeting acetylcholinesterase .
- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using ATP-based assays for kinase inhibition or fluorometric assays for receptor binding .
- Control Compounds : Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%).
Q. Data Interpretation :
- Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity).
Advanced Question: How can contradictory data on the compound’s solubility and bioavailability be resolved?
Answer:
Methodology for Contradiction Analysis :
Solubility Profiling :
- Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification .
- Compare with computational predictions (LogP via ChemDraw, ~3.2).
Bioavailability Optimization :
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle Formulation : Use PLGA encapsulation (e.g., 150 nm particles) to improve permeability in Caco-2 cell models .
Case Study : Discrepancies in LogP (predicted vs. experimental) may arise from intramolecular H-bonding in the acryloyl group, requiring crystallographic validation (single-crystal XRD, see ).
Advanced Question: What strategies are effective in elucidating the compound’s metabolic stability and environmental fate?
Answer:
Metabolic Stability :
- In vitro Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to identify metabolic liabilities .
Q. Environmental Fate :
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions; track degradation products via HRMS .
- Ecotoxicity Assessment : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate LC50 values .
Advanced Question: How can researchers address discrepancies in reported biological targets (e.g., kinase vs. receptor activity)?
Answer:
Mechanistic Validation :
Biochemical Assays :
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
- Receptor Binding : Perform radioligand displacement assays (e.g., [3H]-acetylcholine for muscarinic receptors) .
Structural Analysis :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets vs. receptor orthosteric sites .
- XRD Co-crystallization : Resolve binding modes with target proteins (e.g., PDB ID: NQG, see ).
Example : A 2021 study resolved similar contradictions by identifying off-target effects via proteome-wide affinity profiling .
Basic Question: What analytical techniques are critical for characterizing the compound’s stability under storage conditions?
Answer:
Stability Protocol :
Q. Storage Recommendations :
- Store at -20°C in amber vials under argon; stability confirmed for ≥6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
